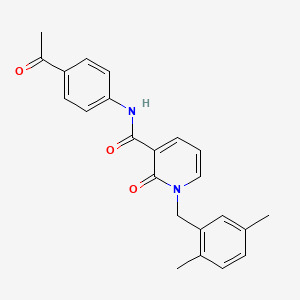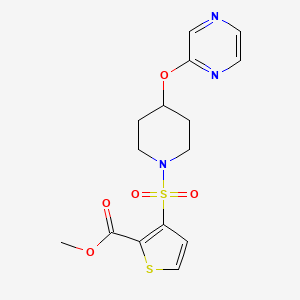
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as PPTT and is synthesized using a specific method that involves the combination of different chemicals.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds derived from similar structural frameworks have been synthesized and evaluated for their antimicrobial activities. For instance, studies have shown the synthesis of new heterocycles based on sulfonamide and pyrazole frameworks, demonstrating significant antimicrobial properties. These compounds were synthesized through various chemical reactions involving amino pyrazoles, sulfonamides, and aromatic aldehydes, leading to the formation of pyrazoles, isoxazoles, and pyrimidinethiones among others, which were then tested for their antimicrobial effectiveness (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Antimicrobial Derivatives
Further research into sulfonamide derivatives has explored their potential as anticancer and antimicrobial agents. Novel heterocyclic sulfonamides with biologically active thiophene, coumarin, benzocoumarin, thiazole, piperidine, and pyrrolidine derivatives have been synthesized and tested against breast cancer cell lines and microbial agents. This research highlights the versatility of sulfonamide derivatives in medicinal chemistry, offering pathways for developing new therapeutic agents (Debbabi et al., 2016).
Molecular Interactions and Agonist Activity
Investigations into molecular interactions, particularly in the context of cannabinoid receptors, have utilized compounds with piperidinyl groups. Such studies provide insights into the conformational analysis and pharmacophore modeling for receptor-ligand interactions, contributing to the development of selective antagonists for therapeutic purposes. The detailed analysis of these interactions helps in understanding the binding dynamics and designing more effective drugs (Shim et al., 2002).
Inhibitors and Agonists for Receptor Modulation
Novel sulfonamides with piperidinyl groups have been explored for their role as potent and selective agonists at human beta(3)-adrenergic receptors. Such compounds exhibit significant biological activity, highlighting the potential for developing treatments targeting metabolic disorders or conditions associated with beta(3)-adrenergic receptor functions (Hu et al., 2001).
Mécanisme D'action
Target of Action
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate (MPSP) is a sulfur-containing heterocyclic compound that belongs to the class of sulfonyl-pyrazine-containing drugs
Mode of Action
. These interactions can lead to changes in the target’s function, which can have therapeutic effects.
Biochemical Pathways
. They can affect various biochemical pathways, leading to downstream effects that can have therapeutic benefits.
Result of Action
. These effects can range from changes in cellular function to alterations in molecular pathways.
Propriétés
IUPAC Name |
methyl 3-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-15(19)14-12(4-9-24-14)25(20,21)18-7-2-11(3-8-18)23-13-10-16-5-6-17-13/h4-6,9-11H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNMGJDDBSBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
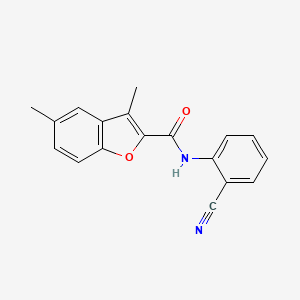





![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)
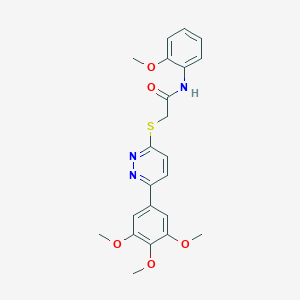
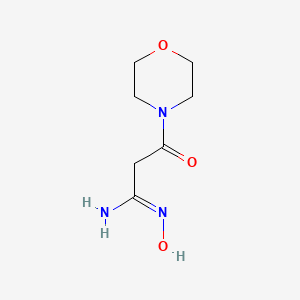

![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450148.png)
